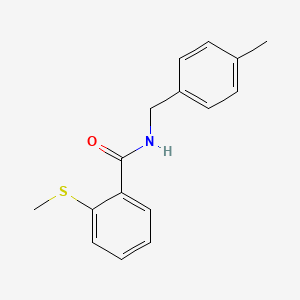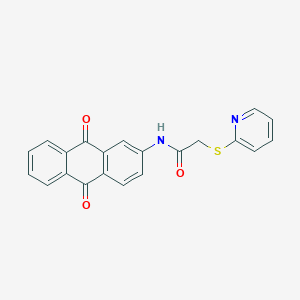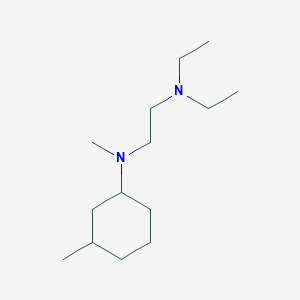
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as PPAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. PPAP belongs to the family of pyrrolidinedione compounds and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act on the central nervous system. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, memory, and cognitive function. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been found to modulate the activity of various receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit various biochemical and physiological effects. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to increase the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, memory, and cognitive function. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been found to modulate the activity of various receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to have anti-inflammatory and neuroprotective effects, which can help in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has various advantages and limitations for lab experiments. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is a relatively stable compound and can be synthesized in large quantities. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit various therapeutic properties, which can be studied in various animal models. However, the exact mechanism of action of 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood, and further research is needed to elucidate its therapeutic potential. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is also a relatively new compound, and its safety profile has not been fully established.
Direcciones Futuras
There are various future directions for the study of 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to have potential therapeutic properties, which can be studied further in various animal models. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can also be studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Further research is needed to elucidate the exact mechanism of action of 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione and to establish its safety profile. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can also be studied for its potential use in the development of new drugs for various neurological disorders.
Métodos De Síntesis
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can be synthesized through a multi-step reaction process. The first step involves the condensation of 2-phenylethylamine with succinic anhydride to form 1-(2-phenylethyl)-2-pyrrolidinone. The second step involves the reaction of 1-(2-phenylethyl)-2-pyrrolidinone with 4-phenylpiperazine to form 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. The synthesis of 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been reported in various research studies, and the yield of the reaction can be optimized by controlling the reaction conditions.
Aplicaciones Científicas De Investigación
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit various therapeutic properties, which have been studied in numerous research studies. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anti-inflammatory, neuroprotective, and antidepressant effects. It has also been found to improve cognitive function and memory retention. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
1-(2-phenylethyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21-17-20(22(27)25(21)12-11-18-7-3-1-4-8-18)24-15-13-23(14-16-24)19-9-5-2-6-10-19/h1-10,20H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFHWOIORKQQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4978996.png)


![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4979018.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4979027.png)
![1-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B4979034.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4979039.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4979054.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4979066.png)

![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4979094.png)
![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B4979095.png)
![N-[3-(1H-indazol-1-yl)propyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4979104.png)